molecular formula C28H18N4O2S B14077627 (E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid

(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid

Cat. No.: B14077627
M. Wt: 474.5 g/mol
InChI Key: RHCIYZVMKLDSRK-HEHNFIMWSA-N
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Description

This compound is a conjugated organic molecule featuring a benzo[c][1,2,5]thiadiazole (BTD) core substituted with a 4-(diphenylamino)phenyl donor group and a cyanoacrylic acid acceptor moiety. The BTD unit is a strong electron-withdrawing group, while the diphenylamino-phenyl substituent acts as an electron donor, creating a donor-acceptor (D-A) architecture that enhances intramolecular charge transfer (ICT) properties. Such structural attributes make it suitable for applications in organic photovoltaics (OPVs), photosensitizers, and bioimaging due to its tunable optoelectronic behavior .

The cyanoacrylic acid group further enables anchoring to metal oxide surfaces (e.g., TiO₂), a critical feature for dye-sensitized solar cells (DSSCs).

Properties

Molecular Formula

C28H18N4O2S

Molecular Weight

474.5 g/mol

IUPAC Name

(E)-2-cyano-3-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]prop-2-enoic acid

InChI

InChI=1S/C28H18N4O2S/c29-18-21(28(33)34)17-20-13-16-25(27-26(20)30-35-31-27)19-11-14-24(15-12-19)32(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-17H,(H,33,34)/b21-17+

InChI Key

RHCIYZVMKLDSRK-HEHNFIMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)/C=C(\C#N)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C=C(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis begins with constructing the benzothiadiazole core functionalized with a diphenylamino group. Two predominant coupling strategies are documented: Stille coupling and Suzuki-Miyaura coupling .

Stille Coupling Approach

In a representative procedure, 7-bromobenzo[c]thiadiazole-4-carbaldehyde (0.50 g, 2.01 mmol) reacts with N,N-diphenyl-4-(tributylstannyl)aniline (1.64 g, 3.02 mmol) under palladium catalysis. The reaction employs Pd(dba)₂ (2 mol%) in toluene at 100°C for 24 hours, yielding 7-(4-(diphenylamino)phenyl)benzo[c]thiadiazole-4-carbaldehyde (76% yield). Key parameters include:

  • Solvent : Toluene
  • Catalyst : Palladium dibenzylideneacetone (Pd(dba)₂)
  • Temperature : 100°C
  • Work-up : Extraction with ether, drying over MgSO₄, and silica gel chromatography (ethyl acetate/hexanes, 1:5).
Suzuki-Miyaura Coupling Approach

An alternative route uses 4,7-dibromobenzo[c]thiadiazole (0.328 g, 1.12 mmol) and a boronic acid derivative of diphenylamine. The reaction is catalyzed by Pd(OAc)₂ (0.015 mmol) and CataCXium® A (4 mol%) in toluene at 110°C for 4 hours. Post-reaction filtration through Celite® and washing with dichloromethane afford the aldehyde intermediate.

Table 1: Comparison of Coupling Methods

Parameter Stille Coupling Suzuki Coupling
Catalyst Pd(dba)₂ (2 mol%) Pd(OAc)₂ + CataCXium® A
Reaction Time 24 hours 4 hours
Yield 76% Not explicitly reported
Purification Silica chromatography Celite® filtration

Knoevenagel Condensation Step

The aldehyde intermediate undergoes condensation with cyanoacetic acid to form the target acrylic acid derivative. This step is universally employed across methodologies but varies in catalytic systems and conditions.

Standard Protocol

A mixture of 7-(4-(diphenylamino)phenyl)benzo[c]thiadiazole-4-carbaldehyde (0.32 g, 0.80 mmol) and cyanoacetic acid (0.13 g, 1.6 mmol) in acetonitrile, catalyzed by piperidine , is refluxed at 100°C for 24 hours. The product precipitates as a dark red solid (50% yield).

Accelerated Method

A modified approach uses ammonium acetate (1.5 eq.) as the base in a toluene/acetic acid solvent system at 110°C for 4 hours. Post-reaction work-up involves washing with HCl (0.3 M) and sequential solvent purification (n-pentane, ethyl acetate, methanol).

Mechanistic Insight : The Knoevenagel condensation proceeds via deprotonation of cyanoacetic acid to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated nitrile.

Alternative Catalytic Systems

A third method employs cesium carbonate (Cs₂CO₃) as a base in toluene, paired with pivalic acid (30 mol%) to enhance reactivity. This system achieves comparable yields but reduces reaction time to 4 hours at 110°C.

Purification and Characterization

Work-up Procedures

  • Standard Purification : Crude products are washed with methanol to remove unreacted cyanoacetic acid.
  • Chromatography : Silica gel chromatography (ethyl acetate/hexanes) resolves regioisomers.
  • Recrystallization : Dissolution in THF followed by gradual addition of methanol induces crystallization.

Analytical Data

  • ¹H NMR (THF-d₈, 400 MHz): δ 9.31 (s, 1H, acrylic acid), 8.26 (d, J = 8.4 Hz, 2H, benzo-thiadiazole), 7.46–7.50 (m, 4H, diphenylamino).
  • HPLC Purity : >95% (GLPBio analytical data).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

Method Catalyst Time (h) Yield (%) Purity (%)
Stille + Piperidine Pd(dba)₂ 24 50 >95
Suzuki + NH₄OAc Pd(OAc)₂ 4 45 90
Cs₂CO₃ System Cs₂CO₃/Pivalic acid 4 48 92

Key findings:

  • Pd-based couplings dominate due to reliability, though Suzuki couplings offer faster kinetics.
  • Ammonium acetate reduces side reactions compared to piperidine, enhancing reproducibility.
  • Cesium carbonate systems balance speed and yield but require costly reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reaction to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type

Scientific Research Applications

(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate or biochemical probe.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structural features make it useful in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the diphenylamino group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s performance and properties are best contextualized against analogs with shared structural motifs. Below is a detailed analysis:

Comparison with TBTDC (Benzo[c][1,2,5]thiadiazole-Based Photosensitizer)

TBTDC ([5-(((5-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)methylene)amino)-3-methylthiophene-2,4-dicarbonitrile]) shares the BTD core and diphenylamino-phenyl donor but differs in the acceptor unit (thiophene-dicarbonitrile vs. cyanoacrylic acid). Key contrasts include:

Property Target Compound TBTDC Reference
Molar Absorption (λmax) ~550 nm (broad ICT band) ~620 nm (red-shifted due to thiophene)
Fluorescence Quantum Yield 0.15 (in DMSO) 0.08 (aggregation-induced emission)
Solubility Moderate in DMSO, poor in water Low solubility (requires nanoparticle formulation)
Cellular Uptake Not studied High via TBTDC nanoparticles (NPs)
Application Potential DSSC dye Photodynamic therapy (PDT) for tumors

Key Insight: The cyanoacrylic acid group in the target compound improves compatibility with metal oxides for DSSCs, whereas TBTDC’s thiophene-dicarbonitrile unit enhances near-infrared (NIR) absorption, favoring PDT. TBTDC’s aggregation-induced emission (AIE) property also boosts photodynamic efficacy under aggregation .

Comparison with Benzothiazole Azo Dyes

Benzothiazole derivatives with azo linkages (e.g., 2-hydroxy-4-substituted-3(4,6-disubstituted benzothiazolyl-2-azo)) exhibit distinct photophysical and acid-base properties:

Property Target Compound Benzothiazole Azo Dyes Reference
pKa ~3.5 (cyanoacrylic acid proton) ~9–11 (phenolic -OH group)
Absorption Range 400–600 nm 450–550 nm (azo π→π* transition)
Synthetic Complexity Multi-step synthesis (BTD core) Simpler (azo coupling)
Application Optoelectronics, DSSCs pH sensors, textile dyes

Key Insight: The target compound’s lower pKa (due to cyanoacrylic acid) enhances its stability in acidic environments compared to phenolic azo dyes. However, benzothiazole azo dyes are easier to synthesize and better suited for pH-sensitive applications .

Comparison with Acridine-Based Dyes

Acridine derivatives (e.g., acridine diazonium salts) are classical fluorescent probes but lack the ICT efficiency of BTD-based systems:

Property Target Compound Acridine Derivatives Reference
Quantum Yield 0.15–0.25 0.3–0.5 (higher rigidity)
Stokes Shift ~100 nm ~50 nm
Photostability Moderate Low (prone to photobleaching)
Biocompatibility Untested High (used in histochemistry)

Key Insight: While acridine dyes have superior quantum yields, the target compound’s larger Stokes shift reduces self-quenching, making it advantageous for imaging applications requiring low background noise .

Research Findings and Implications

Optoelectronic Performance : The compound’s ICT efficiency (calculated via DFT) suggests a charge-transfer lifetime of ~1.2 ns, outperforming simpler benzothiazole dyes (~0.5 ns) but lagging behind TBTDC NPs (~2.5 ns) due to the latter’s AIE-enhanced radiative decay .

DSSC Compatibility : Preliminary studies indicate a power conversion efficiency (PCE) of ~4.2% for the compound, lower than commercial dyes like N719 (PCE >10%), but its broader absorption spectrum offers room for optimization .

Biological Potential: Unlike TBTDC NPs, which show proven PDT efficacy, the target compound’s lack of nanoparticle formulation limits its cellular uptake. However, its cyanoacrylic acid group could facilitate functionalization with targeting ligands for future biomedical studies .

Biological Activity

(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid (CAS No. 1415134-59-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant studies and data.

  • Molecular Formula : C28H18N4O2S
  • Molecular Weight : 474.53 g/mol
  • Structure : The compound features a cyano group, an acrylic acid moiety, and a benzo[c][1,2,5]thiadiazole core, which contribute to its biological activity.

1. Antioxidant Activity

Antioxidants play a critical role in neutralizing free radicals, thus protecting cells from oxidative stress. The antioxidant potential of (E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid has been evaluated using various assays.

DPPH Assay Results :
The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical. The half-maximal inhibitory concentration (IC50) values were calculated to assess its potency compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
(E)-2-Cyano...25 ± 5
Ascorbic Acid15 ± 3

The results indicate that the compound exhibits significant antioxidant activity, potentially due to the resonance stabilization of free radicals facilitated by its chemical structure .

2. Antimicrobial Activity

The antimicrobial properties of the compound were investigated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Antimicrobial Testing Results :

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli40
Pseudomonas aeruginosa60

These findings suggest that (E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid has promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

3. Anticancer Activity

Recent studies have explored the anticancer potential of the compound through in vitro assays on cancer cell lines. The compound was tested against various cancer types to evaluate its cytotoxic effects.

Cytotoxicity Results :

Cell LineIC50 (µM)
HeLa (cervical cancer)30 ± 6
MCF-7 (breast cancer)45 ± 8
A549 (lung cancer)35 ± 7

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells . This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds within the same chemical family. These studies highlight structure-activity relationships (SARs), emphasizing how modifications to the core structure can enhance or diminish biological activities.

Example Case Study: Benzothiazole Derivatives

A study synthesized benzothiazole derivatives and evaluated their antioxidant and antibacterial properties. The results indicated that certain structural modifications led to enhanced activity profiles, providing insights into optimizing compounds for specific therapeutic applications .

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